molecular formula C20H16FN3OS B2751435 7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-69-5

7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2751435
CAS No.: 941949-69-5
M. Wt: 365.43
InChI Key: UJGSCKWZIBDZFT-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thiazolo[4,5-d]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazolo[4,5-d]pyridazine core, followed by functionalization to introduce the 4-fluorophenyl and 4-methylbenzyl groups.

    Formation of Thiazolo[4,5-d]pyridazine Core: This can be achieved through a cyclization reaction involving a pyridazine derivative and a thioamide.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the thiazole ring, potentially opening it up or reducing double bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenated compounds (e.g., bromobenzene), bases (e.g., sodium hydroxide).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: Due to its heterocyclic structure, it can be a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.

    Photovoltaics: Its electronic properties make it a potential candidate for use in organic photovoltaic cells.

Mechanism of Action

The mechanism by which 7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazolo[4,5-d]pyridazine core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as targeted drug design and advanced material development.

Properties

IUPAC Name

7-(4-fluorophenyl)-2-methyl-5-[(4-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-12-3-5-14(6-4-12)11-24-20(25)18-19(26-13(2)22-18)17(23-24)15-7-9-16(21)10-8-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGSCKWZIBDZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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